{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol
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Overview
Description
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as xylene or using a catalyst like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
{1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine}: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
{1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-one}: Exhibits antibacterial, anti-HIV, and antitrypanosomal activities.
Uniqueness
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h11H,1-5H2 |
InChI Key |
XOBXSZMVFDYRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)CO)C1 |
Origin of Product |
United States |
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